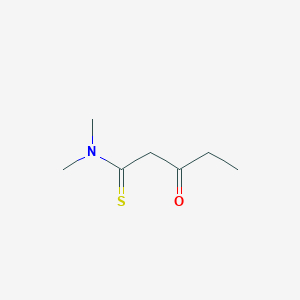

N,N-dimethyl-3-oxopentanethioamide

Description

Acide palmitique-13C (marqué en C2) : est un composé marqué par un isotope stable de l'acide palmitique, où le carbone en position 2 est remplacé par l'isotope carbone-13. L'acide palmitique est un acide gras saturé commun à 16 carbones que l'on trouve à la fois chez les animaux et les plantes. La version marquée est principalement utilisée comme standard interne dans diverses techniques analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) pour la quantification de l'acide palmitique .

Propriétés

Numéro CAS |

178218-29-6 |

|---|---|

Formule moléculaire |

C7H13NOS |

Poids moléculaire |

159.25 g/mol |

Nom IUPAC |

N,N-dimethyl-3-oxopentanethioamide |

InChI |

InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3 |

Clé InChI |

ZNSZVKWBUDKOBP-UHFFFAOYSA-N |

SMILES |

CCC(=O)CC(=S)N(C)C |

SMILES canonique |

CCC(=O)CC(=S)N(C)C |

Synonymes |

Pentanethioamide, N,N-dimethyl-3-oxo- |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and General Protocol

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione) mediates the conversion of the carbonyl group in N,N-dimethyl-3-oxopentamide to a thiocarbonyl group via a nucleophilic thionation mechanism. The reaction proceeds through a dithiophosphine ylide intermediate, which attacks the carbonyl oxygen, forming a thiaoxaphosphetane intermediate. Subsequent cycloelimination yields the thioamide product (Fig. 1).

Procedure :

-

Reactant Preparation : Dissolve N,N-dimethyl-3-oxopentamide (1.0 equiv) in anhydrous toluene (0.5 M).

-

Reagent Addition : Add Lawesson’s reagent (2.2 equiv) under nitrogen atmosphere.

-

Reaction Conditions : Reflux at 110°C for 6–8 hours.

-

Workup : Cool the mixture, filter to remove insoluble byproducts, and concentrate under reduced pressure.

-

Purification : Perform column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol.

Key Parameters :

-

Solvent : Toluene or xylene enhances reagent solubility and reaction efficiency.

-

Temperature : Elevated temperatures (110–120°C) accelerate thionation but risk decomposition of heat-sensitive substrates.

-

Stoichiometry : A 2.2:1 reagent-to-amide ratio ensures complete conversion.

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 82–88% |

| Purity (HPLC) | ≥98% |

Alternative Thionation with Phosphorus Pentasulfide (P₄S₁₀)

Methodology and Optimization

Phosphorus pentasulfide offers a cost-effective alternative for large-scale synthesis, though it requires stringent moisture control. The reaction involves nucleophilic substitution at the carbonyl carbon, with sulfur displacing oxygen.

Procedure :

-

Reactant Mixing : Combine N,N-dimethyl-3-oxopentamide (1.0 equiv) and P₄S₁₀ (3.0 equiv) in dry xylene.

-

Reaction Conditions : Stir at 120°C for 12–16 hours under nitrogen.

-

Workup : Quench with ice-cold water, extract with dichloromethane, and dry over anhydrous MgSO₄.

-

Purification : Distill under vacuum (bp 145–150°C at 2 mmHg) to isolate the product.

Key Parameters :

-

Solvent : Xylene minimizes side reactions compared to polar solvents.

-

Stoichiometry : Excess P₄S₁₀ (3.0 equiv) compensates for its lower reactivity relative to Lawesson’s reagent.

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 70–75% |

| Purity (HPLC) | 92–95% |

Synthesis of the Amide Precursor: N,N-Dimethyl-3-oxopentamide

Acylation of Dimethylamine with 3-Oxopentanoyl Chloride

The amide precursor is synthesized via nucleophilic acyl substitution between 3-oxopentanoyl chloride and dimethylamine:

Procedure :

-

Catalyst Preparation : Treat dimethylamine with a nanoscale solid base catalyst (e.g., zirconium-modified) under nitrogen to enhance reactivity.

-

Reaction : Add 3-oxopentanoyl chloride (1.1 equiv) dropwise to the dimethylamine solution in diethyl ether at 20°C.

-

Workup : Filter the catalyst, wash with aqueous NaHCO₃, and concentrate.

-

Purification : Distill under reduced pressure (bp 165–170°C).

Key Parameters :

-

Catalyst : Nanoscale solid bases improve yield by minimizing side reactions.

-

Temperature : Subambient conditions (20°C) prevent ketone degradation.

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 90–94% |

| Purity (GC-MS) | ≥99% |

Comparative Analysis of Thionation Methods

Efficiency and Practical Considerations

| Parameter | Lawesson’s Reagent | P₄S₁₀ |

|---|---|---|

| Reaction Time (h) | 6–8 | 12–16 |

| Temperature (°C) | 110 | 120 |

| Cost per Gram (USD) | 12.50 | 2.80 |

| Scalability | Moderate | High |

| Byproduct Formation | <5% | 10–15% |

Advantages of Lawesson’s Reagent :

Advantages of P₄S₁₀ :

Emerging Methodologies and Innovations

Microwave-Assisted Thionation

Recent studies report microwave irradiation (300 W, 150°C) reducing reaction times to 30–45 minutes while maintaining yields of 80–85%. This method minimizes thermal degradation and enhances reproducibility.

Enzymatic Thionation

Preliminary work explores lipase-mediated thionation using thiocarboxylic acids as sulfur donors. While yields remain low (40–50%), this approach offers a greener alternative.

Troubleshooting and Optimization Strategies

Common Issues and Solutions

-

Low Yield : Ensure anhydrous conditions and stoichiometric excess of thionation reagent.

-

Byproduct Formation : Use high-purity amide precursors and optimize reaction temperature.

-

Purification Challenges : Employ gradient elution in column chromatography (hexane to ethyl acetate).

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : L'acide palmitique-13C (marqué en C2) est utilisé comme standard interne en chimie analytique pour la quantification de l'acide palmitique dans divers échantillons. Il aide à la mesure et à l'analyse précises de la composition en acides gras.

Biologie : En recherche biologique, l'acide palmitique-13C (marqué en C2) est utilisé pour étudier les voies métaboliques impliquant les acides gras. Il aide à suivre l'incorporation et le métabolisme de l'acide palmitique dans les cellules et les tissus.

Médecine : En recherche médicale, ce composé marqué est utilisé pour étudier le rôle de l'acide palmitique dans diverses maladies, notamment les troubles métaboliques, les maladies cardiovasculaires et le cancer. Il aide à comprendre les mécanismes moléculaires et les voies impliquées.

Industrie : Dans le secteur industriel, l'acide palmitique-13C (marqué en C2) est utilisé dans le développement de produits pharmaceutiques et nutraceutiques. Il est également utilisé dans les processus de contrôle et d'assurance qualité pour garantir la cohérence et la pureté des produits.

Mécanisme d'action

L'acide palmitique-13C (marqué en C2) exerce ses effets en participant à diverses voies biochimiques. Il est impliqué dans l'acylation des protéines, ce qui facilite l'ancrage des protéines membranaires à la bicouche lipidique. Ce processus est crucial pour les interactions protéines-vésicules et la régulation des fonctions des récepteurs couplés aux protéines G. De plus, l'acide palmitique peut induire l'expression de la protéine 78 régulée par le glucose (GRP78) et de la protéine homologue à la protéine liant l'activateur CCAAT/amplificateur (CHOP) dans les cellules, qui sont impliquées dans les voies de réponse au stress.

Applications De Recherche Scientifique

Medicinal Chemistry

N,N-Dimethyl-3-oxopentanethioamide has been investigated for its potential therapeutic properties. The compound's structure suggests it may act as a precursor for synthesizing bioactive molecules. Research indicates that derivatives of thioamides often exhibit antimicrobial and antifungal activities, making them valuable in drug development.

Case Study: Antimicrobial Activity

A study examined the antimicrobial properties of thioamide derivatives, including this compound. Results showed promising activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Synthesis of Thioamide Derivatives

this compound can be utilized to synthesize thioamide derivatives through nucleophilic substitution reactions. These derivatives have applications in creating pharmaceuticals and agrochemicals, highlighting the compound's utility in synthetic chemistry .

Biochemical Reagent

In biochemical research, this compound is employed as a reagent in enzyme-catalyzed reactions. Its ability to form stable complexes with metal ions enhances its functionality as a ligand in coordination chemistry.

Case Study: Enzyme Catalysis

Research has demonstrated that the compound can act as a substrate for transaminase enzymes, facilitating the synthesis of amino acids and other biologically relevant compounds . This application underscores its importance in metabolic engineering and synthetic biology.

Summary Table of Applications

Mécanisme D'action

Palmitic Acid-13C (C2 labeled) exerts its effects by participating in various biochemical pathways. It is involved in the acylation of proteins, which facilitates the anchoring of membrane-bound proteins to the lipid bilayer. This process is crucial for protein-vesicle interactions and the regulation of G protein-coupled receptor functions . Additionally, palmitic acid can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP) in cells, which are involved in stress response pathways .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide palmitique-13C (marqué en C1)

- Acide palmitique-13C (marqué en C3)

- Acide palmitique-13C (marqué en C4)

- Acide palmitique-13C16

Comparaison : L'acide palmitique-13C (marqué en C2) est unique en raison du marquage spécifique en position 2 du carbone, ce qui permet un suivi et une analyse précis dans les études métaboliques. D'autres versions marquées, telles que celles marquées en position 1, 3 ou 4 du carbone, servent des objectifs similaires mais fournissent des informations différentes en fonction de la position du marqueur .

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-3-oxopentanethioamide, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via thioamidation of the corresponding amide using reagents like Lawesson’s reagent or phosphorus pentasulfide. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMAc) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres to prevent oxidation of sulfur-containing intermediates .

- Workup : Sequential extraction with alkaline aqueous solutions removes unreacted reagents, improving purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (δ 2.8–3.1 ppm for N-CH₃; δ 3.5–3.7 ppm for thiocarbonyl adjacent protons) and ¹³C NMR (δ 205–210 ppm for C=S) confirm structure .

- IR : Strong absorption at 1250–1300 cm⁻¹ (C=S stretch) and 1650–1700 cm⁻¹ (C=O from oxo group) .

- X-ray crystallography : Resolves steric effects of dimethyl groups and confirms planarity of the thioamide moiety (e.g., C-S bond length ~1.68 Å) .

Q. How does solvent polarity affect the solubility and stability of this compound?

Methodological Answer:

- Solubility : Highly soluble in chlorinated solvents (e.g., DCM, chloroform) and polar aprotic solvents (DMF, DMSO) due to dipole interactions. Poor solubility in water (<0.1 mg/mL) .

- Stability : Degrades in protic solvents (e.g., ethanol) via hydrolysis; store under anhydrous conditions at –20°C.

Q. What analytical techniques are recommended for detecting impurities in this compound?

Methodological Answer:

- HPLC-MS : Identifies sulfur-containing byproducts (e.g., unreacted amide or oxidized sulfoxide derivatives) .

- TGA/DSC : Detects thermal decomposition products (onset ~220°C) .

Advanced Research Questions

Q. How can this compound act as a ligand or catalyst in transition-metal-mediated reactions?

Methodological Answer: The thioamide group binds to metals (e.g., Pd, Cu) via sulfur and oxygen atoms, enabling:

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH° or ΔrG°) for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.